molecular formula C10H11NO B1271505 (2-Isocyanatopropan-2-yl)benzene CAS No. 4747-74-4

(2-Isocyanatopropan-2-yl)benzene

Cat. No. B1271505
Key on ui cas rn: 4747-74-4
M. Wt: 161.2 g/mol
InChI Key: ZPSNFVVCGMSWID-UHFFFAOYSA-N
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Patent
US04579969

Procedure details

A mixture consisting of 18.1 g of α,α-dimethylbenzyl-isocyanate and 14.2 g of 2-chlorobenzylamine was allowed to stand for 2 hours at room temperature. The white deposit formed was then filtered off. Washing with n-hexane and recrystallization from ethanol gave 28.5 g of colorless crystal product, m.p. 165°-166° C.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:10]=[C:11]=[O:12])([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16][NH2:17]>>[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16][NH:17][C:11]([NH:10][C:2]([CH3:1])([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)N=C=O
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
ClC1=C(CN)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white deposit formed
FILTRATION
Type
FILTRATION
Details
was then filtered off
WASH
Type
WASH
Details
Washing with n-hexane and recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(CNC(=O)NC(C2=CC=CC=C2)(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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